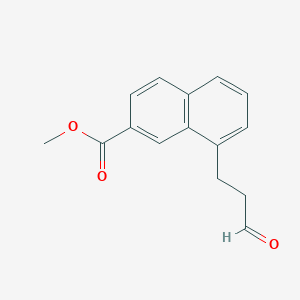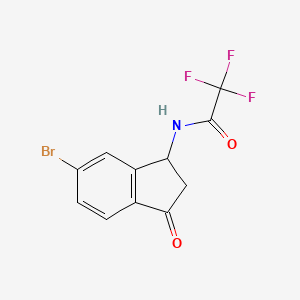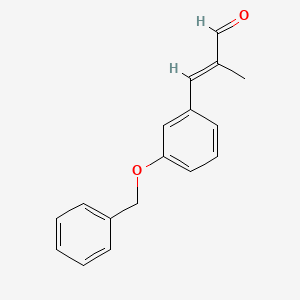
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is an organic compound with the molecular formula C16H16O2. It is a derivative of cinnamaldehyde, featuring a phenylmethoxy group attached to the phenyl ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- typically involves the aldol condensation of benzaldehyde derivatives with acetone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Continuous stirred-tank reactors (CSTR)
Catalysts: Solid base catalysts like magnesium oxide
Purification: Distillation and recrystallization
化学反応の分析
Types of Reactions
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: Forms carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Produces alcohols using reducing agents such as sodium borohydride.
Substitution: Halogenation reactions using halogens like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride
Major Products
Oxidation: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanoic acid
Reduction: 2-Methyl-3-(3-(phenylmethoxy)phenyl)propanol
Substitution: 2-Methyl-3-(3-(phenylmethoxy)phenyl)-2-chloropropanal
科学的研究の応用
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing anti-inflammatory agents.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- involves its interaction with cellular proteins and enzymes. It acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity and alter cellular functions. The compound targets pathways involved in inflammation and microbial growth.
類似化合物との比較
Similar Compounds
Cinnamaldehyde: 2-Propenal, 3-phenyl-
2-Methylcinnamaldehyde: 2-Propenal, 2-methyl-3-phenyl-
3-Phenylpropionaldehyde: Propanal, 3-phenyl-
Uniqueness
2-Propenal, 2-methyl-3-(3-(phenylmethoxy)phenyl)- is unique due to the presence of the phenylmethoxy group, which enhances its aromatic properties and reactivity. This structural feature distinguishes it from other cinnamaldehyde derivatives and contributes to its specific applications in research and industry.
特性
CAS番号 |
134127-81-4 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC名 |
(E)-2-methyl-3-(3-phenylmethoxyphenyl)prop-2-enal |
InChI |
InChI=1S/C17H16O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-12H,13H2,1H3/b14-10+ |
InChIキー |
CUFOITPDPFGQHC-GXDHUFHOSA-N |
異性体SMILES |
C/C(=C\C1=CC(=CC=C1)OCC2=CC=CC=C2)/C=O |
正規SMILES |
CC(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


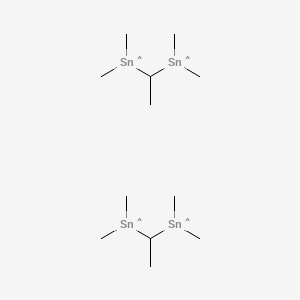
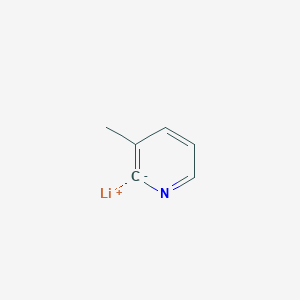



![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
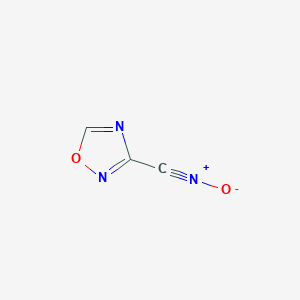

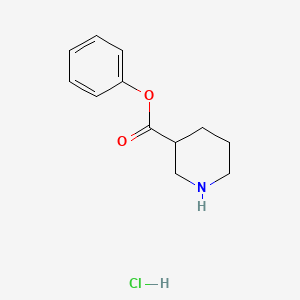
![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)
